![molecular formula C17H23N3 B11734692 benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734692.png)
benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is an organic amine compound known for its strong basicity. It can exist as either a solid or a liquid, depending on its specific physical and chemical properties
Métodos De Preparación
The synthesis of benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves organic synthesis methods. The specific synthetic routes and reaction conditions can vary, but they generally include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the cyclopentyl and methyl groups: These groups are added to the pyrazole ring through various organic reactions.
Attachment of the benzyl group:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Análisis De Reacciones Químicas
Benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine can be compared with other similar compounds, such as:
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: This compound is known for its ability to stabilize copper ions and enhance catalytic effects in certain reactions.
Other pyrazole derivatives: These compounds share the pyrazole ring structure but differ in their substituents, leading to variations in their chemical properties and applications.
Propiedades
Fórmula molecular |
C17H23N3 |
|---|---|
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C17H23N3/c1-14-16(12-18-11-15-7-3-2-4-8-15)13-20(19-14)17-9-5-6-10-17/h2-4,7-8,13,17-18H,5-6,9-12H2,1H3 |
Clave InChI |
PEJOYPVMOIFRFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1CNCC2=CC=CC=C2)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


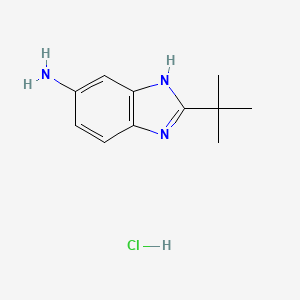
![2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane](/img/structure/B11734615.png)
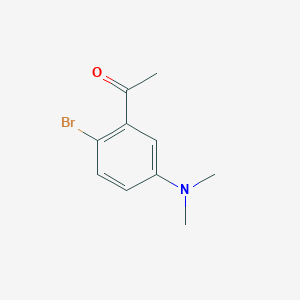
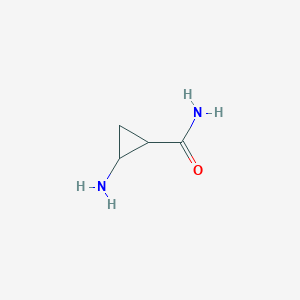
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11734643.png)
![(2R,3R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)-9H-purin-9-yl]oxolane-3,4-diol](/img/structure/B11734645.png)
![3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride](/img/structure/B11734647.png)
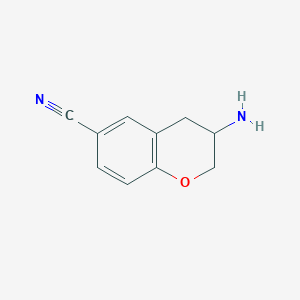
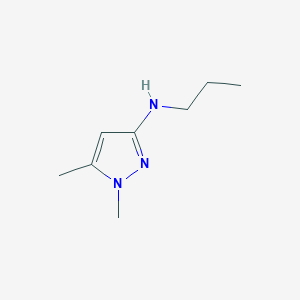
![N-[(2,3-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734673.png)
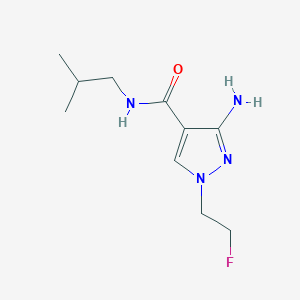
![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734704.png)
![N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734705.png)
![[(4-ethoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734719.png)
